2-(2-formyl-1H-pyrrol-1-yl)benzonitrile
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Overview
Description
2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with a formyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile typically involves the condensation of 2-formylpyrrole with benzonitrile under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)benzonitrile.
Reduction: 2-(2-formyl-1H-pyrrol-1-yl)benzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid : Similar structure with a methoxymethyl group.
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile : Similar structure with dimethyl substitution on the pyrrole ring.
Uniqueness: 2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a formyl group and a benzonitrile moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNWZZOYLIEVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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